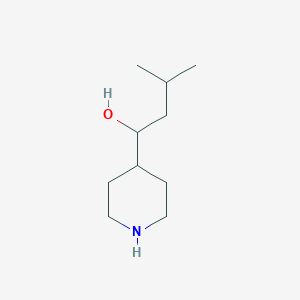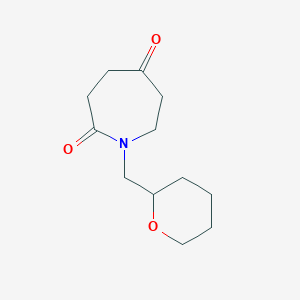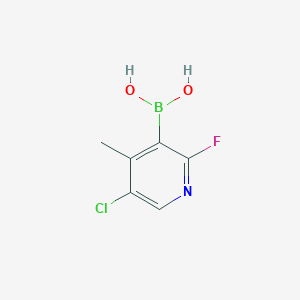
(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid
Übersicht
Beschreibung
The compound “(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid” is a type of boronic acid, which are compounds that are known for their versatile reactivity and are commonly used in organic synthesis .
Synthesis Analysis
Boronic acids, including “this compound”, can be synthesized through various methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach is the iridium or rhodium-catalyzed borylation of arenes via C-H activation .Chemical Reactions Analysis
Boronic acids are known for their versatile reactivity. They can undergo protodeboronation, a process that involves the removal of a boron atom from the molecule . This process can be catalyzed and can lead to various transformations, such as anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid and its derivatives have been studied for their role in fluorescence quenching. Geethanjali et al. (2015) explored the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid in alcohols, revealing a negative deviation in the Stern–Volmer plots, suggesting conformational changes due to intermolecular and intramolecular hydrogen bonding (Geethanjali, H. S., Nagaraja, D., Melavanki, R., & Kusanur, R., 2015). Another study by the same authors on two boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, investigated the mechanism of fluorescence quenching using Stern-Volmer kinetics (Geethanjali, H. S., Nagaraja, D., & Melavanki, R., 2015).
Organic Synthesis Applications
Synthesis of Novel Compounds
Daykin et al. (2010) reported the use of heteroaryl and arylboronic acids, including this compound, in the synthesis of novel 2,3,4-triheteroarylpyridine scaffolds through Suzuki–Miyaura cross-couplings (Daykin, L. M., Siddle, J. S., Ankers, A. L., Batsanov, A., & Bryce, M., 2010).
Boronic Acid Chemosensors
The use of boronic acids, including derivatives of this compound, in the development of fluorescent chemosensors is notable. Huang et al. (2012) discussed the application of boronic acid sensors in detecting biological active substances, emphasizing their role in probing carbohydrates and bioactive substances (Huang, S., Jia, M., Xie, Y., Wang, J., Xu, W., & Fang, H., 2012).
Wirkmechanismus
Target of Action
The primary target of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action, efficacy, and stability could potentially be affected by factors such as temperature, pH, and the presence of other chemical groups.
Biochemische Analyse
Biochemical Properties
(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical assays. Additionally, the compound’s interactions with palladium catalysts are crucial for its role in cross-coupling reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of glycogen synthase kinase 3, an enzyme involved in various signaling pathways . By inhibiting or activating specific enzymes, this compound can alter cellular responses and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The boronic acid group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. Additionally, the compound can interact with nucleophilic groups in proteins, affecting their structure and function. These interactions can result in changes in gene expression and cellular behavior, highlighting the compound’s potential as a biochemical tool .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged use in biochemical assays. Factors such as pH, temperature, and exposure to light can affect its stability and lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular responses without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including alterations in metabolic processes and cellular damage. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s ability to form covalent bonds with nucleophilic groups allows it to participate in enzymatic reactions, affecting the production and utilization of metabolites. These interactions can lead to changes in metabolic pathways, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, influencing its biochemical activity. Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical assays and therapeutic applications .
Eigenschaften
IUPAC Name |
(5-chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClFNO2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCCOWYOBWKPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CN=C1F)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660573 | |
| Record name | (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-13-8 | |
| Record name | B-(5-Chloro-2-fluoro-4-methyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


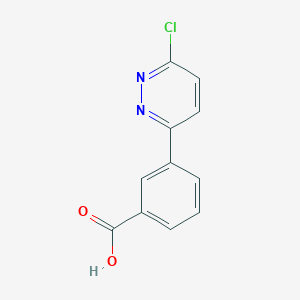

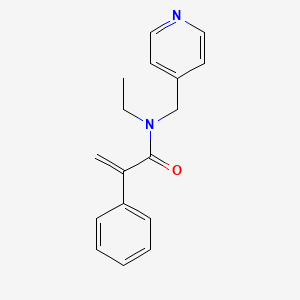
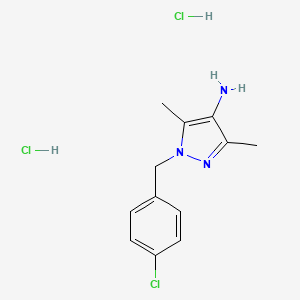

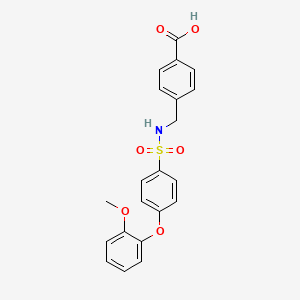



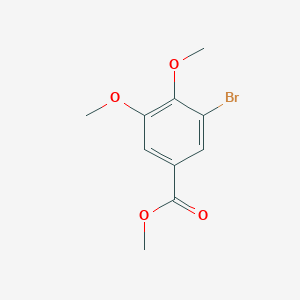
![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid](/img/structure/B1417995.png)

